2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl group attached to an aminopyrimidinone core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclohexylamine with ethyl acetoacetate, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and ethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminocyclohexyl)acetic acid: Shares the cyclohexylamine moiety but differs in the rest of the structure.
Cyclacillin: A cyclohexylamido analog of penicillanic acid with different biological activities.
Uniqueness
2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a cyclohexyl group and a pyrimidinone core, which imparts distinct chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H19N3O/c1-2-9-8-10(16)15-11(14-9)12(13)6-4-3-5-7-12/h8H,2-7,13H2,1H3,(H,14,15,16) |
InChI Key |
DTBQBTIGRCWDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2(CCCCC2)N |
Origin of Product |
United States |
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